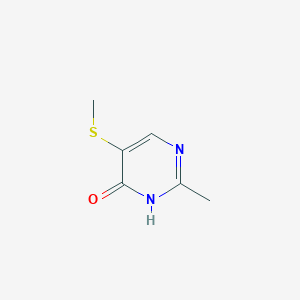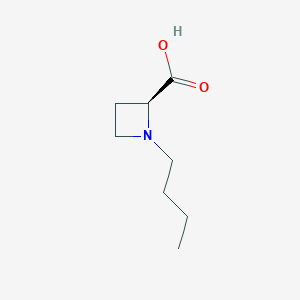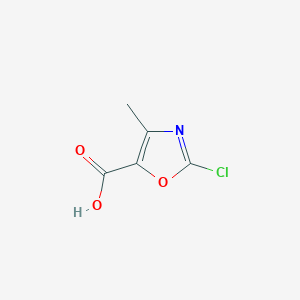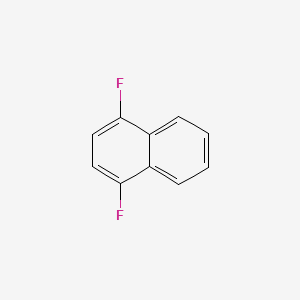
1,4-Difluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluoronaphthalene is an organic compound with the molecular formula C10H6F2. It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 4 positions are replaced by fluorine atoms. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
1,4-Difluoronaphthalene can be synthesized through several methods. One common approach involves the direct fluorination of naphthalene using elemental fluorine or other fluorinating agents under controlled conditions . Another method includes the regioselective C-H functionalization of 2,3-difluoronaphthalene . Industrial production methods often involve the use of specialized catalysts and reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,4-Difluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Lithiation: Lithiation with butyllithium (BuLi) is a key step in converting this compound into various functionalized derivatives.
Common reagents used in these reactions include butyllithium, aluminum chloride (AlCl3), and acetyl chloride (AcCl). Major products formed from these reactions include 1-methyl-, 1,4-dimethyl-, 1-acetyl-, and 1-formyl-difluoronaphthalenes .
Applications De Recherche Scientifique
1,4-Difluoronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology and Medicine: Fluorinated compounds, including this compound, are often used in medicinal chemistry for the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Mécanisme D'action
The mechanism by which 1,4-difluoronaphthalene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms significantly alters the electronic properties of the naphthalene ring, making it more reactive towards electrophilic and nucleophilic reagents . This reactivity is exploited in the synthesis of various functionalized derivatives.
Comparaison Avec Des Composés Similaires
1,4-Difluoronaphthalene can be compared with other fluorinated naphthalenes, such as 2,3-difluoronaphthalene and 1,2,4,5,6,8-hexafluoronaphthalene . While all these compounds share the common feature of fluorine substitution, their reactivity and applications can vary significantly. For example, 1,2,4,5,6,8-hexafluoronaphthalene exhibits unique hydrogen bonding interactions due to the presence of multiple fluorine atoms
Propriétés
Numéro CAS |
315-52-6 |
|---|---|
Formule moléculaire |
C10H6F2 |
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
1,4-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H |
Clé InChI |
VTEZPNHRQSIHFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)
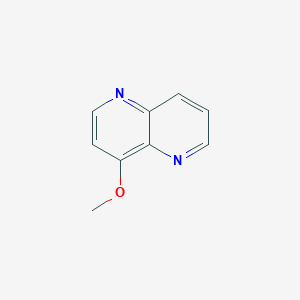
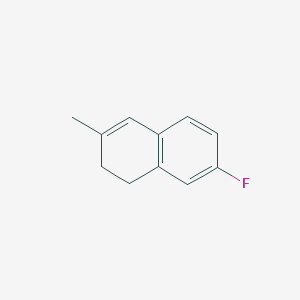
![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)
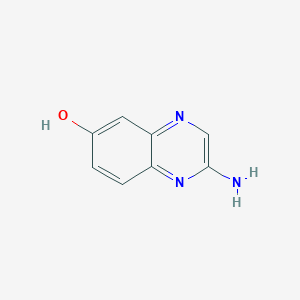
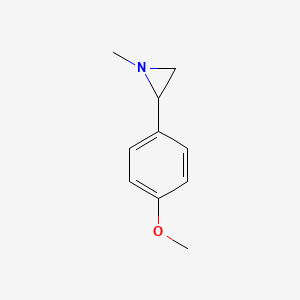

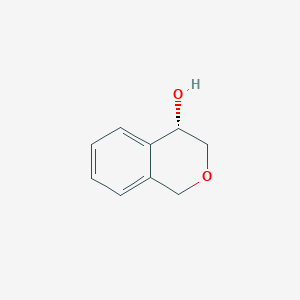
![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)
![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)
